Ethyl 2-(4-bromophenyl)propanoate is an organic compound with the molecular formula . This compound is classified as an ester, specifically derived from the esterification of 2-(4-bromophenyl)propanoic acid and ethanol. The presence of a bromine atom on a phenyl ring, which is connected to a propanoate group, characterizes this compound. Ethyl 2-(4-bromophenyl)propanoate is utilized in various applications, particularly in organic synthesis and pharmaceutical research, due to its reactivity and structural properties .
Ethyl 2-(4-bromophenyl)propanoate can be synthesized through esterification, where 2-(4-bromophenyl)propanoic acid reacts with ethanol. This reaction typically requires a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants into the ester.
In an industrial context, continuous flow reactors may be employed to optimize reaction conditions and enhance yield. Following synthesis, purification methods such as distillation or recrystallization are commonly used to achieve high purity of the final product.
Ethyl 2-(4-bromophenyl)propanoate is involved in several chemical reactions:
The mechanism of action for ethyl 2-(4-bromophenyl)propanoate involves its interaction with biological systems. The bromine atom may participate in halogen bonding, influencing the compound's reactivity towards biological targets. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and ethanol, which may further engage in various biochemical pathways.
Relevant data such as NMR and HPLC profiles are available for further analysis of purity and structural confirmation .
Ethyl 2-(4-bromophenyl)propanoate has several significant applications:
This compound's versatility makes it valuable across various scientific domains, particularly in research settings focused on organic chemistry and medicinal applications.
Ethyl 2-(4-bromophenyl)propanoate (CAS 111914-79-5) is primarily synthesized via esterification of 2-(4-bromophenyl)propanoic acid or transesterification of its methyl ester derivatives. The acid-catalyzed Fischer esterification employs sulfuric acid or p-toluenesulfonic acid (2-5 mol%) in refluxing ethanol, achieving yields of 85-92% after 8-12 hours [1] [7]. Alternative pathways include the reaction of 4-bromophenylmagnesium bromide with ethyl 2-bromopropanoate under Grignard conditions, though this method suffers from lower yields (65-75%) due to diol side-product formation [5]. For industrial applications, enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems offers an eco-friendly route, yielding >90% product at 60°C with reduced byproducts [4].
Table 1: Esterification Routes Comparison
Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Fischer Esterification | H₂SO₄ (2 mol%) | Ethanol | Reflux (78°C) | 85-92 |
Grignard Alkylation | Ethyl 2-bromopropanoate | THF | 0°C to RT | 65-75 |
Enzymatic Transesterification | CALB lipase | Solvent-free | 60°C | >90 |
Lewis acids significantly enhance esterification efficiency. Aluminum chloride (AlCl₃) catalyzes the esterification of 2-(4-bromophenyl)propanoic acid with ethanol, reducing reaction time to 3-4 hours while maintaining yields >88% . Heterogeneous catalysts like Amberlyst-15 enable facile catalyst recovery and reuse. Kinetic studies reveal a second-order dependence on acid and alcohol concentrations, with AlCl₃ lowering the activation energy to 45 kJ/mol compared to 60 kJ/mol for uncatalyzed reactions [5]. Bromination-esterification tandem processes using N-bromosuccinimide (NBS) on p-methylpropiophenone derivatives in ethanol provide a one-pot route, though this requires careful stoichiometric control to minimize dibromination byproducts [9].
Industrial production requires optimization of:
Table 2: Scale-Up Reaction Parameters
Parameter | Laboratory Scale | Industrial Scale | Effect on Yield |
---|---|---|---|
Catalyst Loading | 5 mol% H₂SO₄ | 1.8 mol% H₂SO₄ | ↑ Yield by 8% |
Ethanol:Acid Molar Ratio | 5:1 | 3:1 | ↓ Excess solvent cost |
Reaction Time | 12 hours | 7 hours | ↑ Throughput 40% |
Continuous flow reactors outperform batch systems in ester production by enhancing heat/mass transfer and reducing side reactions. A tubular reactor with immobilized sulfonic acid catalysts (e.g., SiO₂-SO₃H) achieves 98% conversion in 20 minutes residence time at 120°C [4]. Microchannel reactors enable precise control of bromophenylpropanoic acid and ethanol stoichiometry (1:3 ratio), suppressing ether byproducts to <0.3% [5]. Recent advances integrate in-line FTIR monitoring and automated neutralization, ensuring consistent product quality (RSD <1.5%) for GMP manufacturing [4].
Table 3: Flow vs. Batch Reactor Performance
Metric | Batch Reactor | Flow Reactor | Improvement |
---|---|---|---|
Space-Time Yield | 0.8 g·L⁻¹·h⁻¹ | 12.5 g·L⁻¹·h⁻¹ | 15.6× increase |
Byproduct Formation | 4.2% (ethyl ether) | 0.3% (ethyl ether) | 93% reduction |
Energy Consumption | 15 kWh/kg | 5.2 kWh/kg | 65% reduction |
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